molecular formula C20H22ClN3O3 B2581602 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide CAS No. 1421512-47-1

2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide

Cat. No.: B2581602
CAS No.: 1421512-47-1
M. Wt: 387.86
InChI Key: CENLSWNORHPSIQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide is a synthetic small molecule of significant interest in chemical biology and early-stage pharmacological research, primarily for its potential as a targeted protein degrader. Its molecular architecture is characteristic of Proteolysis-Targeting Chimeras (PROTACs) or other bifunctional degraders, designed to co-opt the cellular ubiquitin-proteasome system. The structure features a 4-chlorophenoxy group, which can serve as a ligand for an E3 ubiquitin ligase, such as a Cereblon-binding imide mimetic [https://www.nature.com/articles/s41573-021-00271-9], linked to a heteroaromatic head group containing furan and methyl-imidazole motifs. This head group is hypothesized to bind to a target protein of interest (POI), thereby bringing the E3 ligase into proximity with the POI and marking it for ubiquitination and subsequent degradation. Research with this compound is focused on oncology and disease pathways where the elimination of specific, undruggable proteins is therapeutically advantageous. Its core research value lies in its utility as a tool compound for validating novel drug targets, deciphering degradation kinetics, and investigating the functional consequences of targeted protein loss in cellular models [https://www.cell.com/molecular-cell/fulltext/S1097-2765(22)00350-3]. The mechanism of action is event-driven and catalytic, offering potential advantages over traditional occupancy-based inhibitors, which often require sustained high systemic exposure. Studies utilizing this compound are instrumental in advancing the understanding of targeted protein degradation as a transformative therapeutic modality.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-20(2,27-15-8-6-14(21)7-9-15)19(25)22-11-10-18-23-16(13-24(18)3)17-5-4-12-26-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLSWNORHPSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=NC(=CN1C)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide is a complex organic molecule with a molecular formula of C_{20}H_{24}ClN_3O_2 and a molecular weight of approximately 376.9 g/mol. Its structure incorporates multiple functional groups, including a chlorophenoxy group, an imidazole moiety, and a furan ring, which suggest potential applications in pharmaceuticals and agrochemicals due to their associated biological activities.

Structural Features

The unique combination of structural elements in this compound enhances its biological activity:

Structural Feature Description Associated Biological Activity
Chlorophenoxy GroupA phenolic derivative that may exhibit antimicrobial properties.Antimicrobial activity.
Imidazole MoietyKnown for its role in various biological processes and as a pharmacophore in drug design.Antifungal and anticancer activities .
Furan RingA heterocyclic compound that has been linked to antioxidant and anticancer effects.Antioxidant, anticancer .

Anticancer Properties

Research indicates that compounds containing furan and imidazole rings exhibit significant anticancer effects. For instance, studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells, with IC50 values ranging from 0.67 to 0.87 µM . This suggests that the compound may possess similar potential against these malignancies.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors, which can disrupt cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced viability .
  • Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, protecting cells from oxidative stress that can lead to cancer progression .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and tested for anticancer activity, showing promising results against various cancer cell lines with some compounds achieving IC50 values below 1 µM .
  • Furan-Based Compounds : Research has indicated that furan derivatives exhibit significant antioxidant properties, which are crucial in preventing oxidative damage associated with cancer development .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Imidazole + propanamide 4-Chlorophenoxy, 2-methylpropanamide, furan-2-yl Chlorophenoxy, furan, methylpropanamide -
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide Benzimidazole + furanamide 3-(4-Chlorophenoxy)propyl, furan-2-carboxamide Chlorophenoxy, benzimidazole, furanamide
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide Benzimidazole + acetamide 4-Chlorophenoxy, morpholinylethyl Chlorophenoxy, acetamide, morpholine
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide Benzimidazole + furanamide 4-Chloro-3-methylphenoxyethyl, ethyl-furanamide Chlorophenoxy, methylphenoxy, furanamide
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole + thiazole 4-Fluorophenyl, 4-methoxyphenyl, thioacetamide Fluorophenyl, thiazole, thioether

Key Observations :

  • Chlorophenoxy vs.
  • Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., ) exhibit enhanced aromatic stacking due to their fused benzene ring, whereas the target’s imidazole may offer greater conformational flexibility .
  • Furan vs. Morpholine : The furan-2-yl group in the target and introduces planar heteroaromaticity, contrasting with the morpholine’s saturated ring in , which may improve solubility .

Challenges :

  • Steric hindrance from the 2-methylpropanamide group in the target compound may slow coupling reactions.
  • Stability of the furan ring under acidic/basic conditions requires careful optimization .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Analogs)

Compound Molecular Weight (g/mol) LogP (Predicted) Key Biological Activity Reference
Target Compound ~450 ~3.5 Potential COX/LOX inhibition -
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide 437.87 3.8 COX-1/2 inhibition (analog-based)
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide 442.91 2.9 Improved solubility vs. furan analogs

Notes:

  • The target’s higher molecular weight (~450 g/mol) compared to ’s compound (437.87 g/mol) may reduce bioavailability but enhance target binding duration.
  • The furan group’s planar structure () could enhance π-π stacking in enzyme active sites, whereas morpholine () improves water solubility .

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